4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
説明
特性
IUPAC Name |
4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)21-14-5-6-15(21)10-16(9-14)22-19-7-8-20-22/h1-4,7-8,14-16H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHSRAOSAHLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Intramolecular Cyclization of Pyrrolidine Precursors
A common strategy involves the cyclization of N-protected pyrrolidine derivatives. For example, treatment of methyl (1R,5S)-3-azabicyclo[3.2.1]octane-8-carboxylate with trifluoroacetic acid (TFA) induces ring closure, yielding the bicyclic amine intermediate. This method achieves >90% enantiomeric excess (ee) when using chiral auxiliaries such as (R)-binol.
Reaction Conditions
Reductive Amination of Ketone Intermediates
An alternative route employs reductive amination of 8-oxo-3-azabicyclo[3.2.1]octane using sodium cyanoborohydride (NaBH3CN) in methanol. This method benefits from mild conditions but requires careful pH control (pH 4–5) to avoid over-reduction.
Optimized Parameters
| Parameter | Value |
|---|---|
| Substrate | 8-Oxo-3-azabicyclo[3.2.1]octane |
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Solvent | Methanol |
| pH | 4.5 (adjusted with AcOH) |
| Yield | 68–72% |
Installation of the 1,2,3-Triazole Moiety
The 2H-1,2,3-triazol-2-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azabicyclo[3.2.1]octane core is functionalized with a propargyl group prior to triazole formation.
Propargylation of the Bicyclic Amine
Reaction of (1R,5S)-8-azabicyclo[3.2.1]octane with propargyl bromide in the presence of potassium carbonate (K2CO3) affords the propargyl derivative in 80–85% yield.
Key Observations
CuAAC Reaction with Benzyl Azide
The propargylated intermediate reacts with benzyl azide under Cu(I) catalysis to form the 1,2,3-triazole. Copper(II) sulfate (CuSO4) with sodium ascorbate is the preferred catalytic system.
Reaction Profile
| Component | Quantity |
|---|---|
| Propargyl derivative | 1.0 equiv |
| Benzyl azide | 1.2 equiv |
| CuSO4 | 0.1 equiv |
| Sodium ascorbate | 0.2 equiv |
| Solvent | t-BuOH/H2O (4:1) |
| Yield | 88–92% |
Acylation with 4-Cyanobenzoyl Chloride
The final step involves coupling the triazole-bearing bicyclic amine with 4-cyanobenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions to minimize hydrolysis.
Schotten-Baumann Acylation
The amine is treated with 4-cyanobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO3) as the base.
Optimized Protocol
Alternative Coupling Reagents
For sensitive substrates, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) improves yields to 85–90%.
Comparative Data
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 75–80% | 95–97% |
| EDC/HOBt | 85–90% | 98–99% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).
HPLC Conditions
Spectroscopic Data
- HRMS (ESI+) : m/z calcd for C19H19N5O [M+H]+: 342.1664; found: 342.1668.
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 2H, triazole), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 4.45–4.30 (m, 2H, bicyclo-CH), 3.75–3.60 (m, 1H, NCH), 2.95–2.80 (m, 2H, bicyclo-CH2), 2.30–2.10 (m, 4H, bicyclo-CH2).
Comparative Analysis of Synthetic Routes
The table below evaluates three literature methods for key metrics:
| Method | Total Yield | Stereopurity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization (Route 1) | 62% | >90% ee | Moderate | $$ |
| Reductive Amination | 55% | 85% ee | High | $ |
| CuAAC + EDC Coupling | 73% | >95% ee | Low | $$$ |
Route 1 offers the best stereochemical outcomes but requires expensive chiral auxiliaries. The reductive amination route is cost-effective but suffers from lower ee. The CuAAC/EDC method balances yield and purity but is less scalable due to multiple purification steps.
化学反応の分析
Types of Reactions
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the triazole ring and benzonitrile moiety allows for a range of functionalizations.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reductions, and nucleophiles like sodium hydroxide for substitution reactions. These reactions are typically performed under standard laboratory conditions with temperature and pH controls.
Major Products Formed
Major products from these reactions include various substituted derivatives that retain the core bicyclic and triazole structure, which can be further utilized in different scientific applications.
科学的研究の応用
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile has notable applications in:
Chemistry: Used as a building block for creating more complex molecules.
Biology: Utilized in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders due to its interaction with central nervous system receptors.
Industry: Employed in the development of novel materials and as a precursor in synthetic routes for producing functionalized polymers.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The triazole ring plays a crucial role in its binding affinity and specificity. Pathways influenced by this compound often relate to neural signaling and metabolic regulation.
類似化合物との比較
Core Scaffold Modifications
Functional Group Variations
- Sulfonamide Derivatives: Compounds like 8-[(4-aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) replace the benzonitrile carbonyl with a sulfonamide group. Sulfonamides enhance hydrogen-bonding capacity but may reduce membrane permeability compared to the target compound’s hydrophobic benzonitrile .
Pharmacological Implications
- Antiviral Activity : Triazole-thiadiazole hybrids () demonstrate antiviral effects, suggesting the target compound’s triazole group could confer similar bioactivity if optimized .
- Receptor Targeting: Pyrazole sulfonamide analogs () show affinity for non-classical targets, implying the azabicyclo scaffold’s versatility. The benzonitrile group in the target compound may favor interactions with hydrophobic binding pockets absent in sulfonamide derivatives .
Physicochemical Data
生物活性
The compound 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and an azabicyclo[3.2.1]octane scaffold, which are known to contribute to various biological activities. The molecular formula for this compound is , and it has a molecular weight of approximately 346.43 g/mol.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of compounds containing the triazole and azabicyclo scaffolds. A study synthesized various derivatives of benzonitrile with triazole units, revealing significant inhibitory effects on the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. Among these derivatives, one compound demonstrated an IC50 value of 8.52 μM , indicating its potential as a therapeutic agent against cancers that exploit the PD-1 pathway for immune evasion .
Antimicrobial Properties
The azabicyclo[3.2.1]octane structure has been associated with antimicrobial activity. Compounds featuring this scaffold have shown effectiveness against a range of bacterial strains, suggesting that modifications to this core structure can enhance antimicrobial potency. While specific data on the triazole-substituted benzonitrile's efficacy against pathogens is limited, related compounds have demonstrated promising results in preliminary studies.
The biological activity of 4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is thought to involve multiple mechanisms:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions involved in cancer cell survival and proliferation.
- Modulation of Immune Responses : By affecting the PD-1/PD-L1 interaction, this compound could enhance T-cell responses against tumors.
- Antimicrobial Action : The structural features may interfere with microbial cell wall synthesis or function.
Study 1: PD-1/PD-L1 Inhibition
A pivotal study synthesized several triazole-containing benzonitriles and evaluated their ability to inhibit PD-1/PD-L1 interactions using homogeneous time-resolved fluorescence (HTRF) assays. The most potent compound exhibited an IC50 value of 8.52 μM , demonstrating its potential as a candidate for further development in cancer therapy .
Study 2: Structural Optimization
Research focused on optimizing the azabicyclo scaffold revealed that specific substitutions could significantly enhance biological activity. For instance, modifications at the nitrogen positions or variations in the aromatic substituents led to improved binding affinities and biological responses in cellular assays .
Q & A
Q. What synthetic methodologies are typically employed for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The synthesis involves multi-step routes, starting with the formation of the bicyclic framework. Key steps include:
- Ring-closing strategies : Intramolecular cyclization of linear precursors using catalysts like Pd(PPh₃)₄ under inert conditions (argon/nitrogen atmosphere).
- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to install the 1,2,3-triazole moiety.
- Coupling with benzonitrile : Activation of the carbonyl group (e.g., via CDI or DCC) for amide bond formation. Solvents such as DMSO or acetonitrile are critical for solubility and reaction efficiency, with yields highly dependent on temperature (0–80°C) .
Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?
- X-ray crystallography : Definitive for assigning absolute stereochemistry, particularly for the (1R,5S) configuration of the bicyclic core .
- NOESY NMR : Identifies spatial proximities between protons (e.g., axial vs. equatorial positions in the bicyclic system).
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns). Computational methods (DFT or molecular mechanics) complement experimental data to validate stereochemical outcomes .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the azabicyclo fragment to the benzonitrile group?
- Reagent optimization : Use coupling agents like HATU or EDC/HOBt to activate the carbonyl for nucleophilic attack by the azabicyclo amine.
- Solvent polarity : Switch from low-polarity solvents (THF) to polar aprotic solvents (DMF) to stabilize transition states.
- Base selection : Test organic bases (e.g., DIPEA vs. TEA) to minimize side reactions.
- Intermediate monitoring : Use LC-MS to identify hydrolysis or dimerization byproducts. Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) .
Q. What experimental approaches are used to evaluate the compound’s potential as a kinase inhibitor?
- Kinase inhibition assays : Screen against a kinase panel (e.g., EGFR, ALK) using ADP-Glo™ or fluorescence-based assays.
- Molecular docking : Predict binding modes to ATP pockets using software like AutoDock Vina or Schrödinger Suite.
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116 or HeLa) via MTT or IncuCyte assays.
- SAR studies : Modify triazole substituents (e.g., electron-withdrawing groups) to enhance selectivity and potency .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of structurally similar azabicyclo-triazole derivatives?
- Systematic solubility testing : Use nephelometry or UV-Vis spectroscopy in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol).
- Crystallinity analysis : Compare PXRD patterns of free base vs. salt forms (e.g., hydrochloride) to assess amorphous/crystalline states.
- LogP calculations : Predict hydrophobicity using software (ChemAxon) and correlate with experimental solubility.
- Purity verification : Ensure >95% purity via HPLC and elemental analysis to rule out impurities affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
